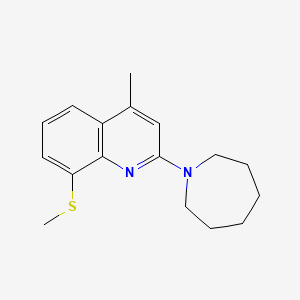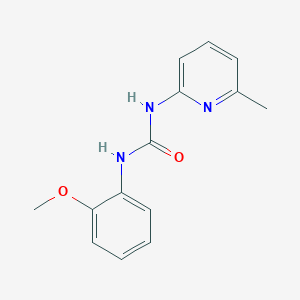
3-(2-chlorobenzyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound that is widely used in scientific research. It is a member of the quinazolinone family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-(2-chlorobenzyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act through the inhibition of protein kinases, which are involved in the regulation of cell growth, division, and differentiation. By inhibiting these enzymes, 3-(2-chlorobenzyl)-4(3H)-quinazolinone may be able to disrupt the signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
Studies have shown that 3-(2-chlorobenzyl)-4(3H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 3-(2-chlorobenzyl)-4(3H)-quinazolinone has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been investigated for its potential as an antiviral agent, with promising results.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-chlorobenzyl)-4(3H)-quinazolinone in lab experiments is its diverse biological activities. It can be used to investigate the mechanisms of cancer cell growth and proliferation, as well as the regulation of cell signaling pathways. However, one of the limitations of using 3-(2-chlorobenzyl)-4(3H)-quinazolinone is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
未来方向
There are several future directions for research on 3-(2-chlorobenzyl)-4(3H)-quinazolinone. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate its efficacy and safety in vivo. Another area of interest is its potential as an inhibitor of protein kinases. More research is needed to identify the specific kinases that are targeted by this compound and to elucidate its mechanism of action. Finally, 3-(2-chlorobenzyl)-4(3H)-quinazolinone may have potential as an antiviral agent. Further studies are needed to investigate its efficacy against a range of viruses and to determine its safety in vivo.
Conclusion
In conclusion, 3-(2-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound that has diverse biological activities. It has been extensively studied for its potential as an anticancer, anti-inflammatory, and antiviral agent. Its mechanism of action is believed to involve the inhibition of protein kinases, which play a critical role in cell signaling pathways. While there are limitations to using this compound in lab experiments, its potential as a therapeutic agent makes it an important area of research for the future.
合成方法
The synthesis of 3-(2-chlorobenzyl)-4(3H)-quinazolinone involves the reaction of 2-chlorobenzylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through an intermediate Schiff base, which is then cyclized to form the quinazolinone ring. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
科学研究应用
3-(2-chlorobenzyl)-4(3H)-quinazolinone has been extensively studied for its biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been investigated for its potential as an inhibitor of protein kinases, which are enzymes that play a critical role in cell signaling pathways.
属性
IUPAC Name |
3-[(2-chlorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNNHXAXOXPFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)
![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)

![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)

![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)



